molecular formula C8F10 B1607926 Tetrafluoro-1,3-bis(trifluoromethyl)benzene CAS No. 319-82-4

Tetrafluoro-1,3-bis(trifluoromethyl)benzene

Cat. No. B1607926
CAS RN: 319-82-4
M. Wt: 286.07 g/mol
InChI Key: LALVQFXNRXDTGV-UHFFFAOYSA-N
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Description

Tetrafluoro-1,3-bis(trifluoromethyl)benzene, also known as 1,3-Bis(trifluoromethyl)benzene, is a chemical compound with the molecular formula C8H4F6 . It is a derivative of benzene where two hydrogen atoms are replaced by trifluoromethyl groups .


Synthesis Analysis

1,3-Bis(trifluoromethyl)benzene undergoes a regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid . This process involves the use of a metalating agent to selectively remove a hydrogen atom from the benzene ring, followed by a carboxylation reaction to introduce a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of Tetrafluoro-1,3-bis(trifluoromethyl)benzene consists of a benzene ring with two trifluoromethyl groups attached at the 1 and 3 positions . The presence of these electron-withdrawing groups can significantly influence the chemical properties of the molecule .


Chemical Reactions Analysis

The lithiation reaction of 1,3-bis(trifluoromethyl)benzene has been investigated . This reaction involves the use of a lithium-based reagent to selectively remove a hydrogen atom from the benzene ring .


Physical And Chemical Properties Analysis

Tetrafluoro-1,3-bis(trifluoromethyl)benzene is a colorless liquid . It has a molecular weight of 214.11 g/mol . The compound’s physical and chemical properties are influenced by the presence of the electron-withdrawing trifluoromethyl groups .

Safety And Hazards

Tetrafluoro-1,3-bis(trifluoromethyl)benzene is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

Research into the properties and potential applications of Tetrafluoro-1,3-bis(trifluoromethyl)benzene is ongoing. For example, 1,4-Bis(trifluoromethyl)benzene has been investigated as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence . This suggests that Tetrafluoro-1,3-bis(trifluoromethyl)benzene and related compounds may have potential applications in the field of optoelectronics .

properties

IUPAC Name

1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)5(11)2(3)8(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALVQFXNRXDTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380211
Record name 1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrafluoro-1,3-bis(trifluoromethyl)benzene

CAS RN

319-82-4
Record name 1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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